molecular formula C17H15N3O5 B2689697 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate CAS No. 453529-59-4

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate

Cat. No.: B2689697
CAS No.: 453529-59-4
M. Wt: 341.323
InChI Key: AEMIMRJYJLQWBM-UHFFFAOYSA-N
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Description

The compound “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate” is an organic compound containing a benzotriazine ring, which is a type of heterocyclic compound . The “4-Oxo” indicates the presence of a carbonyl group (C=O) at the 4th position of the benzotriazine ring. The “methyl 2,3-dimethoxybenzoate” part suggests the presence of a benzoate ester functional group, which is attached to the benzotriazine ring via a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzotriazine ring, the carbonyl group at the 4th position, and the ester group attached via a methyl group. These functional groups would likely influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbonyl group could be involved in nucleophilic addition reactions, while the ester group could undergo hydrolysis, among other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ester group might make the compound somewhat polar, influencing its solubility in different solvents .

Scientific Research Applications

Toxicity and Environmental Impact

Benzotriazole derivatives are utilized as corrosion inhibitors in industrial applications such as coolants, deicers, and hydraulic fluids. Their presence in the environment, particularly in aquatic ecosystems, has prompted studies on their toxicity. For instance, research has demonstrated varying degrees of toxicity of benzotriazole and its derivatives on aquatic organisms, underlining the need for environmental risk assessments and the development of safer alternatives or mitigation strategies for their release into ecosystems (Pillard et al., 2001).

Chemical Synthesis and Application

The synthesis and application of benzotriazole derivatives in chemical reactions have been explored, highlighting their utility in creating novel chemical structures. For example, compounds derived from benzotriazole have been synthesized for potential use in various chemical and pharmaceutical applications, demonstrating the versatility and importance of benzotriazole derivatives in synthetic chemistry (Katritzky et al., 2001).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action for this compound .

Future Directions

Future studies could explore the synthesis, properties, and potential applications of this compound. Given its complex structure, it might have interesting reactivity that could be useful in fields like medicinal chemistry .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-23-14-9-5-7-12(15(14)24-2)17(22)25-10-20-16(21)11-6-3-4-8-13(11)18-19-20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMIMRJYJLQWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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